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molecular formula C13H11NO4 B1626104 2-(Benzyloxy)-4-nitrophenol CAS No. 50352-33-5

2-(Benzyloxy)-4-nitrophenol

Cat. No. B1626104
M. Wt: 245.23 g/mol
InChI Key: STAAMFWKDIAVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466296B2

Procedure details

A 200 mL round bottomed flask is charged with 2-(benzyloxy)-1-methoxy-4-nitrobenzene (10.00 g, 38.6 mmol) and DMSO (30 mL). To the stirred suspension is added NaOH (10 N, 10 mL, 100 mmol), and the mixture is heated to 100° C. for 5 h. The solution is cooled to rt, and immersed in a water ice bath, and water (30 mL) is added to the solution. The pH is adjusted to ˜1 by addition of concentrated HCl (10 mL, 121 mmol). The solution is extracted once with toluene (80 mL). The organic phase is washed successively with water (20 mL) and brine (20 mL), and evaporated to dryness yielding 9.37 g (99%) of the title compound as a yellow solid. LCMS (Standard Method): 2.70 min, 268 (M+Na)+. 1NMR (300 MHz, CDCl3) δ 7.92-7.86 (m, 2H), 7.45-7.41 (m, 5H), 7.00 (d, J=8.8 Hz, 1H), 5.20 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[O:18]C)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CS(C)=O.[OH-].[Na+].Cl>O>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[OH:18])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to rt
CUSTOM
Type
CUSTOM
Details
immersed in a water ice bath
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted once with toluene (80 mL)
WASH
Type
WASH
Details
The organic phase is washed successively with water (20 mL) and brine (20 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 9.37 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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